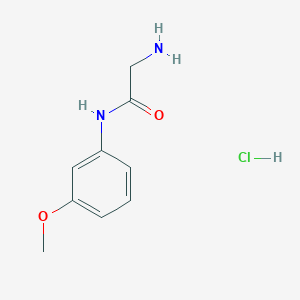

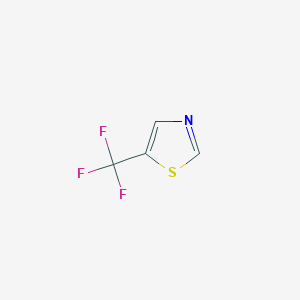

![molecular formula C32H39IN2O4 B2694662 1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene CAS No. 1399008-27-5](/img/structure/B2694662.png)

1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of arylaldehydes , substituted 1,3-dicarbonyl compounds , and urea/thiourea under neat conditions. The ionic salt [BCMIM][Cl] (1,3-bis(carboxymethyl)imidazolium chloride) serves as a sustainable, recyclable, and metal-free ionic catalyst. The methodology provides high yields of the substituted dihydropyrimidin-2(1H)-one/thiones (DHPMs) with excellent atom economy and minimal catalyst loading .

Scientific Research Applications

Radical Decomposition and Conjugate Addition

Radical decomposition of diacyloxyiodobenzenes, followed by decarboxylation and conjugate addition to dehydroamino acid derivatives, can lead to new analogues of diaminopimelic acid, which are significant in the synthesis of peptides and other nitrogen-containing compounds (Sutherland & Vederas, 2002).

Phase Transfer Catalyzed Polymerization

Diacyloxyiodobenzenes are used in phase transfer catalyzed polymerization reactions to synthesize compounds with mesomorphic behavior. These compounds are important for creating materials with specific optical and electronic properties, such as liquid crystals (Pugh & Percec, 1990).

Conducting Polymers from Low Oxidation Potential Monomers

Electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including those synthesized from diacyloxyiodobenzenes, can produce conducting polymers. These polymers are stable in their conducting form due to their low oxidation potentials, making them valuable for electronic applications (Sotzing et al., 1996).

Dearomatization and Synthesis of Complex Molecules

The oxidative dearomatization of arenes mediated by diacyloxyiodobenzenes can lead to highly functionalized compounds. These methodologies are useful for synthesizing complex molecular structures, such as those found in natural products and pharmaceuticals (Lebrasseur et al., 2005).

Dynamic NMR and DFT Investigation

Studies on bis(acetoxy)iodobenzenes reveal dynamic processes involving the interchange of oxygen atoms of the acyloxy groups, which are important for understanding reaction mechanisms and the stability of intermediate species in synthetic chemistry (Fusaro et al., 2012).

properties

IUPAC Name |

N-[(2S)-2-[2-iodo-3-[(2S)-1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yl]oxyphenoxy]propyl]-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39IN2O4/c1-18-12-20(3)28(21(4)13-18)31(36)34-16-24(7)38-26-10-9-11-27(30(26)33)39-25(8)17-35-32(37)29-22(5)14-19(2)15-23(29)6/h9-15,24-25H,16-17H2,1-8H3,(H,34,36)(H,35,37)/t24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYNHBKHWBZEMW-DQEYMECFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)OC2=C(C(=CC=C2)OC(C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC[C@H](C)OC2=C(C(=CC=C2)O[C@@H](C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39IN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)

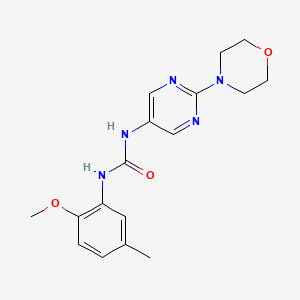

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)

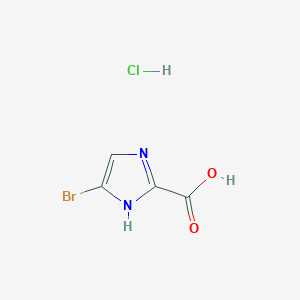

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

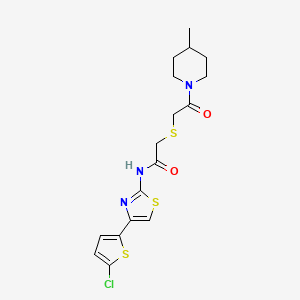

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)

![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)